Cas no 2649072-43-3 (3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole)
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole
- EN300-1921727
- 2649072-43-3
-
- Inchi: 1S/C8H10BrN3O/c1-8(2,10-5-13)6-4-7(9)11-12(6)3/h4H,1-3H3
- InChI Key: SABTVNKRKGUFSQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C)(C)N=C=O)N(C)N=1
Computed Properties
- Exact Mass: 243.00072g/mol
- Monoisotopic Mass: 243.00072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 47.2Ų
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921727-0.05g |
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649072-43-3 | 0.05g |
$1737.0 | 2023-09-17 | ||
| Enamine | EN300-1921727-0.1g |
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649072-43-3 | 0.1g |
$1819.0 | 2023-09-17 | ||
| Enamine | EN300-1921727-0.25g |
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649072-43-3 | 0.25g |
$1902.0 | 2023-09-17 | ||
| Enamine | EN300-1921727-0.5g |
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649072-43-3 | 0.5g |
$1984.0 | 2023-09-17 | ||
| Enamine | EN300-1921727-1.0g |
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649072-43-3 | 1g |
$2068.0 | 2023-06-02 | ||
| Enamine | EN300-1921727-2.5g |
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649072-43-3 | 2.5g |
$4052.0 | 2023-09-17 | ||
| Enamine | EN300-1921727-5.0g |
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649072-43-3 | 5g |
$5995.0 | 2023-06-02 | ||
| Enamine | EN300-1921727-10.0g |
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649072-43-3 | 10g |
$8889.0 | 2023-06-02 | ||
| Enamine | EN300-1921727-1g |
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649072-43-3 | 1g |
$2068.0 | 2023-09-17 | ||
| Enamine | EN300-1921727-5g |
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649072-43-3 | 5g |
$5995.0 | 2023-09-17 |
3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole
Recent Advances in the Study of 3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole (CAS: 2649072-43-3)
The compound 3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole (CAS: 2649072-43-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the versatility of 3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole as a key intermediate in the synthesis of novel heterocyclic compounds. Its isocyanate functional group allows for facile reactions with various nucleophiles, enabling the construction of diverse molecular scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of pyrazole-based kinase inhibitors, which showed promising activity against several cancer cell lines.
In terms of biological activity, preliminary in vitro assays have revealed that derivatives of 3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole exhibit moderate to strong inhibitory effects on specific inflammatory pathways. Researchers at the University of Cambridge reported that certain analogs of this compound showed significant suppression of NF-κB signaling, suggesting potential applications in the treatment of inflammatory diseases. These findings were further supported by molecular docking studies, which indicated strong binding interactions with key protein targets.
The pharmacokinetic properties of 3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole derivatives have also been investigated. A recent pharmacokinetic study published in Drug Metabolism and Disposition demonstrated that these compounds generally exhibit good metabolic stability and moderate plasma protein binding, making them suitable candidates for further drug development. However, some challenges remain, particularly in improving their oral bioavailability, which is currently being addressed through structural optimization efforts.
From a synthetic chemistry perspective, several novel routes for the preparation of 3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole have been developed. A 2024 publication in Organic Process Research & Development described an improved synthetic protocol that achieves higher yields (up to 78%) while reducing the use of hazardous reagents. This advancement is particularly significant for potential scale-up in industrial settings.
Looking forward, researchers are exploring the application of 3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole in targeted drug delivery systems. Early-stage research suggests that its reactive isocyanate group could be utilized for conjugation with various drug carriers, potentially enabling site-specific drug release. Additionally, computational studies are underway to design new analogs with enhanced selectivity and potency against specific disease targets.
In conclusion, 3-bromo-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole (CAS: 2649072-43-3) represents a promising scaffold in medicinal chemistry with diverse applications. While significant progress has been made in understanding its properties and potential uses, further research is needed to fully explore its therapeutic potential and overcome existing challenges in drug development.
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